Comprehensive Technical Guide on 3-Hydroxy-5-methylphenyl Benzoate: Structure, Properties, and Advanced Applications
Comprehensive Technical Guide on 3-Hydroxy-5-methylphenyl Benzoate: Structure, Properties, and Advanced Applications
Executive Summary
As a Senior Application Scientist, navigating the intersection of organic synthesis and polymer chemistry requires a deep understanding of multifunctional intermediates. 3-Hydroxy-5-methylphenyl benzoate (also known as orcinol monobenzoate) is a highly versatile ester. Structurally, it serves as a critical precursor in the synthesis of complex hydroxybenzophenones via the Fries rearrangement[1]. Industrially, its unique combination of a radical-scavenging phenolic hydroxyl group and a matrix-compatible ester moiety makes it an invaluable antioxidant in the stabilization of moisture-curable polyolefins[2].
This whitepaper deconstructs the chemical properties, mechanistic pathways, and field-proven protocols associated with 3-hydroxy-5-methylphenyl benzoate, providing a self-validating framework for researchers and drug development professionals.
Chemical Identity & Structural Characteristics
Understanding the physicochemical baseline of a compound is the first step in predicting its behavior in complex matrices. Below is the consolidated quantitative data for 3-hydroxy-5-methylphenyl benzoate[3].
| Property | Value |
| IUPAC Name | 3-Hydroxy-5-methylphenyl benzoate |
| Common Synonyms | Orcinol monobenzoate; Benzoic acid 3-hydroxy-5-methylphenyl ester |
| CAS Registry Number | 848130-90-5 |
| Molecular Formula | C14H12O3 |
| Molecular Weight | 228.246 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| SMILES | Cc1cc(cc(c1)OC(=O)c2ccccc2)O |
Synthesis Pathways & Mechanistic Insights
The synthesis of 3-hydroxy-5-methylphenyl benzoate requires the selective mono-esterification of orcinol (5-methylbenzene-1,3-diol). Because orcinol possesses two equivalent hydroxyl groups, the primary synthetic challenge is preventing over-reaction to the thermodynamically stable di-ester (orcinol dibenzoate).
Figure 1: Synthesis pathway of 3-Hydroxy-5-methylphenyl benzoate via mono-esterification.
Protocol: Selective Mono-Benzoylation Workflow
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Preparation: Dissolve 1.0 equivalent of orcinol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Catalyst/Base Addition: Add 1.1 equivalents of anhydrous pyridine.
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Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. Simultaneously, it functions as a nucleophilic catalyst by reacting with benzoyl chloride to form a highly reactive acylpyridinium intermediate.
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Acylation: Cool the reaction mixture to 0–5 °C using an ice-water bath. Dropwise, add 1.0 equivalent of benzoyl chloride over 30 minutes.
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Causality: Strict temperature control and slow addition maintain a low localized concentration of the electrophile, kinetically favoring mono-esterification and suppressing di-ester formation.
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Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of benzoyl chloride via TLC (Hexane:Ethyl Acetate, 3:1).
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Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with 1M HCl (to remove residual pyridine), and dry over anhydrous Na2SO4.
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Purification: Isolate the pure mono-ester via silica gel column chromatography.
Analytical Characterization & Self-Validating Protocols
Trustworthiness in chemical synthesis relies on self-validating analytical systems. To ensure the integrity of the synthesized 3-hydroxy-5-methylphenyl benzoate and rule out di-ester contamination, the following workflow is mandatory:
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1H NMR Spectroscopy (400 MHz, CDCl3):
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Aromatic Benzoate Protons: A distinct multiplet integrating to 5 protons ( δ 7.4–8.2 ppm).
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Orcinol Ring Protons: The meta-coupled aromatic protons of the orcinol ring integrating to 3 protons ( δ 6.4–6.6 ppm).
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Methyl Protons: A sharp singlet integrating to 3 protons ( δ 2.3 ppm).
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Validation Logic: The integration ratio of the benzoate protons to the methyl protons must be exactly 5:3 . A ratio of 10:3 definitively indicates di-esterification failure.
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High-Performance Liquid Chromatography (HPLC): Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA).
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Validation Logic: The mono-ester will elute later than unreacted orcinol but earlier than the highly non-polar di-ester. A single sharp peak validates batch purity.
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The Fries Rearrangement: A Core Transformation
In drug development and fine chemical synthesis, 3-hydroxy-5-methylphenyl benzoate is primarily utilized as a substrate for the Fries rearrangement to yield substituted hydroxybenzophenones[1].
Figure 2: Fries rearrangement mechanism yielding 2,4-dihydroxy-6-methylbenzophenone.
Mechanistic Causality
When treated with a Lewis acid (such as AlCl3) or a heteropolyacid catalyst, the ester bond is cleaved to generate an acylium ion and a metal-coordinated phenoxy intermediate. The acylium ion subsequently undergoes electrophilic aromatic substitution on the ring.
Because the free phenolic hydroxyl group is a strong ortho/para director and the methyl group is a weak ortho/para director, the electrophilic attack is highly regioselective. This synergistic directing effect overwhelmingly favors the formation of 2,4-dihydroxy-6-methylbenzophenone [1]. Advanced quantum chemical evaluations utilizing B3LYP/6-31+G* density functional theory have successfully modeled the thermodynamic distribution of these equilibrium mixtures, confirming the energetic favorability of this specific isomer[4].
Industrial & Material Science Applications
Beyond organic synthesis, 3-hydroxy-5-methylphenyl benzoate functions as a specialized phenolic antioxidant in material science, particularly within stabilized moisture-curable polymeric compositions[2].
Mechanism of Polymer Stabilization
Silane-crosslinkable polyolefins—widely used in high-performance wire and cable insulation—are highly susceptible to thermal and oxidative degradation during high-temperature extrusion.
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Radical Scavenging: The free phenolic hydroxyl group of 3-hydroxy-5-methylphenyl benzoate acts as a primary antioxidant, donating a hydrogen atom to quench peroxy radicals and terminate auto-oxidation chain reactions[2].
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Matrix Compatibility: The benzoate ester moiety enhances the compound's solubility and retention within the hydrophobic polyolefin matrix. Furthermore, during the moisture-curing phase, this ester group can undergo controlled interactions with amine-based additives, neutralizing degradation pathways without poisoning the acidic silanol condensation catalysts required for polymer crosslinking[2].
References
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Reagent Database. "3-HYDROXY-5-METHYLPHENYL BENZOATE CAS 848130-90-5". URL:[Link]
- Google Patents. "CN106574088B - Stabilized moisture-curable polymeric compositions".
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ResearchGate. "Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates". URL:[Link]
